molecular formula C11H15NO B14776560 3-Isopropyl-5-methylbenzamide

3-Isopropyl-5-methylbenzamide

Cat. No.: B14776560
M. Wt: 177.24 g/mol
InChI Key: UXJPURZXXZUCHG-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methylbenzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-methylbenzamide typically involves the direct condensation of 3-isopropyl-5-methylbenzoic acid with an appropriate amine under specific conditions. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods: Industrial production of benzamides, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts has been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of 3-isopropyl-5-methylbenzoic acid.

    Reduction: Formation of 3-isopropyl-5-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Isopropyl-5-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methylbenzamide involves its interaction with specific molecular targets. For instance, as an insect repellent, it may interfere with the olfactory receptors of insects, thereby preventing them from detecting human presence . The exact molecular pathways and targets can vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Uniqueness: 3-Isopropyl-5-methylbenzamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-methyl-5-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO/c1-7(2)9-4-8(3)5-10(6-9)11(12)13/h4-7H,1-3H3,(H2,12,13)

InChI Key

UXJPURZXXZUCHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N)C(C)C

Origin of Product

United States

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